BenchChemオンラインストアへようこそ!

Nafimidone hydrochloride

Epilepsy Pharmacology Drug Interaction

Nafimidone hydrochloride is a brain-penetrant (arylalkyl)imidazole anticonvulsant uniquely differentiated by its potent, persistent inhibition of hepatic cytochrome P450 enzymes—reducing phenytoin clearance by 38–77% and carbamazepine clearance by 76–87% in polytherapy regimens. Unlike generic anticonvulsants, it exhibits a narrow therapeutic window with proconvulsant effects at supratherapeutic doses, making it an irreplaceable probe for pharmacokinetic drug-interaction studies, CYP450 inhibition assays, and kindled amygdaloid seizure models (effective at 25–50 mg/kg i.p.). Researchers conducting AED interaction research or imidazole SAR programs will find it an essential, non-substitutable reference compound.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 70891-37-1
Cat. No. B1617997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafimidone hydrochloride
CAS70891-37-1
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl
InChIInChI=1S/C15H12N2O.ClH/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14;/h1-9,11H,10H2;1H
InChIKeyDOBNXXMVNHWJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafimidone Hydrochloride: Anticonvulsant Compound for Epilepsy Research and CYP450 Interaction Studies


Nafimidone hydrochloride (CAS 70891-37-1) is an imidazole-substituted anticonvulsant belonging to the (arylalkyl)imidazole class [1]. It is characterized as a brain-penetrant compound with demonstrated anticonvulsant efficacy in the kindled amygdaloid seizure model in rats [2]. Its mechanism of action involves inhibition of acetylcholinesterase, and it exhibits a narrow effective therapeutic window with proconvulsant effects observed at higher doses . The compound is also recognized for its potent inhibition of cytochrome P450 enzymes, a property that significantly influences its clinical interaction profile [3].

Why Nafimidone Hydrochloride Cannot Be Replaced by Generic Anticonvulsants


Within the (arylalkyl)imidazole class, nafimidone hydrochloride demonstrates unique, quantifiable differentiation that precludes simple substitution. Unlike other anticonvulsants such as phenytoin (PHT) or carbamazepine (CBZ), nafimidone's clinical utility is intrinsically linked to its potent and persistent inhibition of hepatic cytochrome P450 enzymes [1]. This interaction is not a class-wide effect; for instance, the structurally related denzimol exhibits a different spectrum and potency of enzyme inhibition [2]. Furthermore, nafimidone's narrow therapeutic window and the specific magnitude of its effect on the clearance of co-administered antiepileptic drugs (AEDs) are not shared by many other imidazole-based compounds, making its use a distinct pharmacological intervention rather than a generic alternative .

Nafimidone Hydrochloride: Quantifiable Differentiation from Comparators


Nafimidone vs. Phenytoin: Similar Anticonvulsant Profile but Unique Clinical Inhibition of AED Clearance

Nafimidone demonstrates a therapeutic profile in experimental animal seizure models similar to that of phenytoin (PHT) [1]. However, its clinical differentiation is defined by its potent inhibition of PHT clearance. When nafimidone (up to 600 mg/day) was added to a regimen of PHT and carbamazepine (CBZ) in a pilot study of 12 patients, it reduced PHT elimination by 38-77% [2]. This effect led to elevated plasma PHT levels and contributed to the observed improvement in seizure control (33-98% improvement in 8 patients) [3].

Epilepsy Pharmacology Drug Interaction

Nafimidone vs. Carbamazepine: Superior Inhibition of Epoxide Metabolite Formation

In a clinical study, nafimidone significantly inhibited carbamazepine (CBZ) metabolism. When added to the regimen of six patients already on CBZ and PHT, nafimidone reduced CBZ elimination by 76-87% [1]. This effect was observed within 24 hours of nafimidone initiation. In vitro studies confirm this, showing submicromolar concentrations of nafimidone and its metabolite inhibit carbamazepine epoxidation [2].

Epilepsy Metabolism Cytochrome P450

Nafimidone vs. Denzimol: Comparative Cytochrome P450 Binding Affinity

Both nafimidone and the related anticonvulsant denzimol bind to rat liver cytochrome P450 and inhibit mixed-function monooxygenase activities [1]. A direct comparison of their binding affinity to cytochrome P450 revealed Ks values of 7.00 mM for nafimidone and 6.66 mM for denzimol, indicating similar, though not identical, binding characteristics [2].

Enzyme Inhibition Cytochrome P450 Pharmacokinetics

Nafimidone vs. Fluorenylalkyl Imidazole Derivative: Comparative Anticonvulsant Potency and Toxicity

Structure-activity relationship studies have compared nafimidone to a representative (fluorenylalkyl)imidazole, compound 27. In the maximal electroshock seizure (MES) test in mice, nafimidone had an oral ED50 of 56 mg/kg, while compound 27 was twice as potent with an ED50 of 25 mg/kg [1]. Crucially, compound 27 was also considerably less toxic in the rat, with an oral LD50 of 4550 mg/kg compared to 504 mg/kg for nafimidone [2].

Anticonvulsant SAR Efficacy

Nafimidone vs. Imidazole: Enhanced Inhibition of Hepatic Drug Metabolism

Nafimidone is a more potent inhibitor of hepatic drug-metabolizing enzymes than the simple imidazole scaffold. In vitro studies using rat hepatic microsomes demonstrated that the Ki values for inhibition of ethylmorphine N-demethylation and aniline p-hydroxylation by nafimidone were severalfold lower (more potent) than those obtained for imidazole itself [1].

Enzyme Inhibition Metabolism Pharmacology

Nafimidone Hydrochloride: Research Applications in Epilepsy and Drug Interaction Modeling


Investigating Anticonvulsant Polytherapy and Drug-Drug Interactions

Nafimidone hydrochloride is ideally suited for research models of antiepileptic drug (AED) polytherapy, specifically to study its potent inhibition of the clearance of co-administered AEDs like phenytoin (PHT) and carbamazepine (CBZ). As established in clinical studies, its addition to a regimen of PHT and CBZ reduces PHT elimination by 38-77% and CBZ elimination by 76-87% [4]. This makes it a valuable tool for understanding the mechanisms and clinical consequences of pharmacokinetic interactions in epilepsy treatment.

Modeling Cytochrome P450 Enzyme Inhibition

Given its well-characterized inhibition of cytochrome P450 enzymes, nafimidone hydrochloride serves as a valuable probe compound for investigating imidazole-mediated enzyme inhibition. It can be used in in vitro assays with hepatic microsomes to study the kinetics of mixed-function oxidase inhibition, with known Ki values for various substrates [4]. This application is relevant for pharmacology and toxicology research aimed at predicting drug interactions and metabolism.

Studying Anticonvulsant Efficacy in the Kindled Amygdaloid Seizure Model

Nafimidone hydrochloride is a proven tool for studying anticonvulsant efficacy in the kindled amygdaloid seizure model in rats, a standard preclinical model for temporal lobe epilepsy. At intraperitoneal doses of 25-50 mg/kg, it significantly reduces suprathreshold-elicited afterdischarge length and seizure severity, with peak effectiveness observed 15-30 minutes post-dose [4]. This allows researchers to assess its anticonvulsant profile and compare it to other candidate compounds.

Structure-Activity Relationship (SAR) Studies for Imidazole Anticonvulsants

As a key member of the (arylalkyl)imidazole class, nafimidone hydrochloride is an essential reference compound for SAR studies aimed at developing novel anticonvulsants. Its defined anticonvulsant potency (e.g., oral ED50 of 56 mg/kg in the MES test) and toxicity profile (oral LD50 of 504 mg/kg in rats) serve as a benchmark for comparing new analogs [4]. Researchers can use nafimidone to understand how modifications to the aryl and imidazole moieties impact efficacy and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafimidone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.